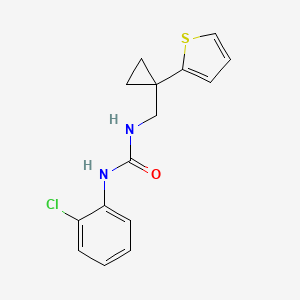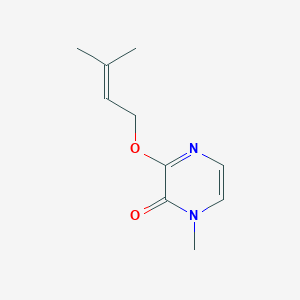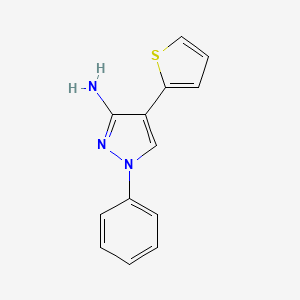
1-(2-Chlorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in agricultural practices. CPPU has been shown to promote cell division, increase fruit size, improve fruit quality, and delay fruit ripening. In recent years, CPPU has also been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research has identified related urea compounds as effective corrosion inhibitors for mild steel in acidic solutions. The studies have demonstrated that these compounds, by adsorbing onto the metal surface, can significantly reduce the rate of corrosion, acting as mixed-type inhibitors. The adsorption process follows the Langmuir adsorption isotherm, indicating a strong and uniform adsorption on the metal surface, which is crucial for protecting metals against corrosion in industrial applications (Bahrami & Hosseini, 2012).
Antimicrobial and Antifouling Activities
Derivatives of urea compounds have shown significant potential as antimicrobial agents. In particular, research into chloropicolinate amides and urea derivatives has revealed their efficacy against Mycobacterium tuberculosis, suggesting their promise as future antimycobacterial agents. This discovery is pivotal for developing new treatments for tuberculosis, highlighting the compounds' therapeutic potential beyond their traditional uses (Konduri et al., 2021). Furthermore, the environmental occurrence and degradation of antimicrobial compounds like triclocarban, which shares structural similarities, have been studied, indicating the importance of understanding their environmental impact and behavior (Halden & Paull, 2004).
Environmental Science
Investigations into the photodegradation and hydrolysis of substituted urea pesticides in water have provided insights into their environmental fate. These studies are crucial for assessing the environmental impact of such compounds, including their persistence and transformation products. Understanding these aspects is essential for environmental monitoring and designing compounds with reduced environmental persistence (Gatidou & Iatrou, 2011).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-11-4-1-2-5-12(11)18-14(19)17-10-15(7-8-15)13-6-3-9-20-13/h1-6,9H,7-8,10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEDEUGRFJTIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2582280.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-isopropoxybenzamide](/img/structure/B2582282.png)

![N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2582284.png)


![2-benzyl-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2582291.png)
![5-(2-methoxyethyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2582292.png)

![2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2582294.png)


![Tert-butyl 6-[(but-2-ynoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2582303.png)